Cas no 95928-49-7 (Ethyl 2-hydroxypyrimidine-5-carboxylate)

Ethyl 2-hydroxypyrimidine-5-carboxylate structure
95928-49-7 structure
Product Name:Ethyl 2-hydroxypyrimidine-5-carboxylate
CAS No:95928-49-7
MF:C7H8N2O3
MW:168.15002155304
MDL:MFCD09863163
CID:820515
Update Time:2025-11-02

Ethyl 2-hydroxypyrimidine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-hydroxypyrimidine-5-carboxylate
    • 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester
    • 5-Pyrimidinecarboxylic acid, 1,2-dihydro-2-oxo-, ethyl ester
    • C7H8N2O3
    • ethyl 2-oxo-1H-pyrimidine-5-carboxylate
    • ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
    • Ethyl 2-Hydroxy-5-pyrimidinecarboxylate
    • 2-OXO-1,2-DIHYDRO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER
    • 5-Pyrimidinecarboxylicacid
    • CFWYVWBOCSWZIK-UHFFFAOYSA-N
    • WT631
    • CL1925
    • SBB088151
    • Ethyl 1,2-dihydro-2-oxo-5-pyrimidinecarboxylate (ACI)
    • 2-Oxo-1,2-dihydropyrimidine-5-carboxylic acid ethyl ester
    • MDL: MFCD09863163
    • Inchi: 1S/C7H8N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3-4H,2H2,1H3,(H,8,9,11)
    • InChI Key: CFWYVWBOCSWZIK-UHFFFAOYSA-N
    • SMILES: O=C1NC=C(C(OCC)=O)C=N1

Computed Properties

  • Exact Mass: 168.05300
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 268
  • Topological Polar Surface Area: 67.8

Experimental Properties

  • Density: 1.33
  • PSA: 72.31000
  • LogP: 0.35890

Ethyl 2-hydroxypyrimidine-5-carboxylate Security Information

Ethyl 2-hydroxypyrimidine-5-carboxylate Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 2-hydroxypyrimidine-5-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  1.5 h, reflux
Reference
Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  rt → reflux; 1.5 h, reflux
Reference
Preparation of tetrahydroindazoles as HSP90 inhibitors containing a zinc binding moiety
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  1.5 h, rt → reflux
Reference
Preparation of oxazolylmethylthio thiazoles as CDK inhibitors containing a zinc binding moiety
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Acetic acid ,  Bromine ;  2 h, reflux
Reference
Thieno[3,2-d]pyrimidine derivs in combination therapy as a phosphoinositide 3-kinase inhibitor with a zinc binding moiety and their preparation
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  1.5 h, reflux
Reference
Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases
, United States, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  1.5 h, rt → reflux
Reference
Preparation of quinazoline compounds containing zinc binding moiety as anti-proliferative agents
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  1.5 h, rt → reflux
Reference
Isoxazole derivatives as HSP90 inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cell proliferative diseases
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  2 h, reflux
Reference
Preparation of thienopyrimidine derivatives and their use in combination therapy with a phosphoinositide 3-kinase inhibitor with a zinc binding moiety
, United States, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  3 h, 110 °C; < 110 °C; 12 h, rt
Reference
Design and synthesis of novel androgen receptor antagonists via molecular modeling
Zhao, Chao; Choi, You Hee; Khadka, Daulat Bikram; Jin, Yifeng; Lee, Kwang-Youl; et al, Bioorganic & Medicinal Chemistry, 2016, 24(4), 789-801

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 4, rt; 2 h, rt
Reference
Preparation of heteroaromatics as inhibitors of stearoyl-CoA delta-9 desaturase (SCD9).
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
Reference
Heteroaromatic compounds as inhibitors of stearoyl-coenzyme a delta-9 desaturase
, United States, , ,

Ethyl 2-hydroxypyrimidine-5-carboxylate Raw materials

Ethyl 2-hydroxypyrimidine-5-carboxylate Preparation Products

Ethyl 2-hydroxypyrimidine-5-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:95928-49-7)Ethyl 2-hydroxypyrimidine-5-carboxylate
Order Number:A19356
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:08
Price ($):188.0
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Additional information on Ethyl 2-hydroxypyrimidine-5-carboxylate

Ethyl 2-hydroxypyrimidine-5-carboxylate (CAS No. 95928-49-7): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 2-hydroxypyrimidine-5-carboxylate (CAS No. 95928-49-7) is a versatile and highly valuable intermediate in the field of pharmaceutical synthesis. This compound, characterized by its pyrimidine core structure, has garnered significant attention due to its utility in the development of various therapeutic agents. The molecular formula and structural configuration of Ethyl 2-hydroxypyrimidine-5-carboxylate make it a crucial building block for synthesizing complex molecules with potential pharmacological activity.

The pyrimidine scaffold is a fundamental motif in biochemistry, prominently featured in nucleic acids and numerous biologically active compounds. The presence of both hydroxyl and ester functional groups in Ethyl 2-hydroxypyrimidine-5-carboxylate enhances its reactivity, allowing for diverse chemical modifications. These modifications are essential for tailoring the compound’s properties to meet the specific requirements of drug design and development.

In recent years, there has been a surge in research focused on developing novel therapeutic strategies targeting various diseases. Among these, anticancer and antiviral drugs have been areas of intense investigation. The structural features of Ethyl 2-hydroxypyrimidine-5-carboxylate make it an ideal candidate for constructing molecules that can interact with biological targets such as enzymes and receptors. For instance, derivatives of this compound have been explored as inhibitors of kinases and other enzymes involved in cancer cell proliferation.

One of the most compelling aspects of Ethyl 2-hydroxypyrimidine-5-carboxylate is its role in the synthesis of nucleoside analogs. These analogs are critical in antiviral therapies, particularly those targeting herpesviruses and hepatitis B virus. The pyrimidine ring serves as a mimic of natural nucleobases, allowing these analogs to integrate into viral DNA or RNA, thereby disrupting replication processes. Recent studies have demonstrated the efficacy of several pyrimidine-based nucleoside analogs in preclinical trials, highlighting the importance of intermediates like Ethyl 2-hydroxypyrimidine-5-carboxylate in their development.

The pharmaceutical industry has also leveraged Ethyl 2-hydroxypyrimidine-5-carboxylate in the design of drugs targeting inflammatory and autoimmune disorders. The compound’s ability to undergo further functionalization has enabled researchers to create molecules that modulate inflammatory pathways. For example, certain derivatives have shown promise in reducing inflammation by inhibiting key cytokines and chemokines. This underscores the broad applicability of Ethyl 2-hydroxypyrimidine-5-carboxylate across multiple therapeutic domains.

Synthetic methodologies for producing Ethyl 2-hydroxypyrimidine-5-carboxylate have seen significant advancements, contributing to its widespread use in industrial applications. Modern synthetic routes often emphasize efficiency, scalability, and sustainability. Catalytic processes and green chemistry principles have been incorporated to minimize waste and reduce environmental impact. These innovations not only enhance the cost-effectiveness of producing Ethyl 2-hydroxypyrimidine-5-carboxylate but also align with global efforts to promote sustainable pharmaceutical manufacturing.

The versatility of Ethyl 2-hydroxypyrimidine-5-carboxylate extends beyond its role as an intermediate; it also serves as a scaffold for drug discovery programs aimed at identifying novel bioactive molecules. High-throughput screening (HTS) campaigns often utilize such intermediates to identify lead compounds with desired pharmacological properties. The success of these programs relies on the availability of high-quality starting materials like Ethyl 2-hydroxypyrimidine-5-carboxylate, which ensure reliable and reproducible results.

In conclusion, Ethyl 2-hydroxypyrimidine-5-carboxylate (CAS No. 95928-49-7) represents a cornerstone in modern pharmaceutical synthesis. Its structural features and reactivity make it an indispensable tool for developing innovative therapeutic agents across various disease areas. As research continues to uncover new applications and synthetic strategies, the importance of this compound is expected to grow even further, solidifying its position as a key player in the pharmaceutical industry.

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Amadis Chemical Company Limited
(CAS:95928-49-7)Ethyl 2-hydroxypyrimidine-5-carboxylate
A19356
Purity:99%
Quantity:5g
Price ($):188.0
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